ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE
Description
Properties
IUPAC Name |
ethyl 2-[2-[(5-chlorothiophene-2-carbonyl)amino]-4-methyl-1,3-thiazol-5-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S2/c1-3-19-11(17)6-9-7(2)15-13(21-9)16-12(18)8-4-5-10(14)20-8/h4-5H,3,6H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZBFSWFCOUJNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-aminothiazole with ethyl bromoacetate under basic conditions to form the ethyl thiazole acetate intermediate. This intermediate is then reacted with 5-chloro-2-thiophenecarbonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
ETHYL 2-(((4-CHLOROPHENOXY)ACETYL)AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
- Structure: Features a 4-chlorophenoxy acetyl group at position 2 of the thiazole ring and a methyl group at position 4.
- Key Differences: The 4-chlorophenoxy group replaces the 5-chloro-2-thienyl carbonyl group in the target compound. A carboxylic acid ester (methyl) is present at position 4 instead of a methyl group.
- Inferred Properties: The phenoxy group may enhance lipophilicity (higher logP) compared to the thienyl carbonyl substituent. Reduced steric hindrance due to the absence of the thiophene ring could improve solubility in polar solvents.
ETHYL 2-(3-([(4-METHOXYBENZYL)AMINO]CARBONYL)-2-PYRIDINYL)ACETATE
- Structure: A pyridine ring replaces the thiazole core, with a 4-methoxybenzyl amino carbonyl group at position 3 and an ethyl acetate group at position 2.
- Key Differences: Pyridine vs. thiazole alters electronic properties (pyridine is more electron-deficient).
- Inferred Properties :
- Increased metabolic stability due to the aromatic pyridine ring.
- The methoxy group may improve membrane permeability in biological systems.
METHYL 2-AMINO-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE
- Structure: A thiazole ring with an amino group at position 2, a phenyl group at position 5, and a methyl ester at position 3.
- Key Differences: The amino group at position 2 replaces the acetamide-thienyl substituent. A phenyl group at position 5 instead of an ethyl acetate group.
- The phenyl group may contribute to π-π stacking interactions in protein binding.
ETHYL [2-(2-AMINO-2-OXOETHYL)-1,3-THIAZOL-4-YL]ACETATE
- Structure: A thiazole ring substituted at position 2 with a 2-amino-2-oxoethyl group and at position 4 with an ethyl acetate group.
- Key Differences: The 2-amino-2-oxoethyl group replaces the acetamide-thienyl substituent. No halogenated or aromatic substituents are present.
- The absence of chloro or thienyl groups may decrease electrophilic reactivity.
Research Implications
- Bioactivity : The target compound’s thienyl and acetamide groups may confer selectivity toward enzymes with hydrophobic binding pockets (e.g., kinases) .
- Synthetic Challenges : The 5-chloro-2-thienyl group introduces steric and electronic complexities during synthesis compared to simpler substituents in analogs .
- Safety Considerations: Limited analytical data are available for many analogs (e.g., Sigma-Aldrich’s rare chemicals lack purity verification ), emphasizing the need for rigorous characterization in future studies.
Biological Activity
Overview
ETHYL 2-(2-{[(5-CHLORO-2-THIENYL)CARBONYL]AMINO}-4-METHYL-1,3-THIAZOL-5-YL)ACETATE is a synthetic compound notable for its complex structure, which includes a thiazole ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The thiazole and thiophene rings can bind to enzymes or receptors, modulating their activity and leading to diverse biological effects. The exact pathways involved depend on the specific biological context and the target organisms or cells.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against a range of pathogens:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 6.25 - 12.5 µg/mL |
| Escherichia coli | Antibacterial | 1.56 - 6.25 µg/mL |
| Candida albicans | Antifungal | Superior to fluconazole |
| Aspergillus fumigatus | Antifungal | MIC values around 6.25 µg/mL |
These findings suggest that the thiazole nucleus is crucial for the observed antimicrobial activity, with modifications enhancing potency against specific strains .
Anti-inflammatory Effects
Research indicates that thiazole derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This mechanism is particularly relevant in conditions like arthritis and other inflammatory diseases .
Antitumor Activity
Thiazole-containing compounds have also been explored for their antitumor effects. Studies have shown that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
- Antimicrobial Evaluation : A study conducted by Karegoudar et al. synthesized several thiazole derivatives and tested their antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus. The most active derivative exhibited an MIC of 1.56 µg/mL against E. coli, indicating potent activity .
- Anti-inflammatory Study : In a separate investigation, thiazole derivatives were assessed for their ability to inhibit COX enzymes in vitro. The results demonstrated significant inhibition, suggesting potential therapeutic applications in treating inflammatory disorders .
- Antitumor Activity : A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. Results indicated that some compounds caused substantial cell death at low concentrations, highlighting their potential as anticancer agents .
Q & A
What are the recommended synthetic routes for preparing this compound, and how can reaction efficiency be optimized?
Level: Basic
Answer:
The compound’s synthesis involves coupling a 5-chloro-2-thienylcarbonyl group to a 4-methyl-1,3-thiazol-5-yl scaffold, followed by esterification. A validated approach includes refluxing intermediates (e.g., 2-aminothiazole derivatives) with acetic acid and sodium acetate under controlled conditions to form the thiazole ring . To optimize efficiency:
- Catalyst screening: Use Lewis acids (e.g., ZnCl₂) to accelerate amide bond formation.
- Solvent selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature control: Maintain reflux temperatures (80–120°C) to balance reaction rate and byproduct suppression .
How can researchers resolve contradictions in reported biological activity data for this compound?
Level: Advanced
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay conditions or impurity profiles. Methodological solutions include:
- Purity validation: Employ HPLC-MS to confirm >95% purity, as commercial sources often lack analytical data .
- Dose-response profiling: Conduct IC₅₀/EC₅₀ assays across multiple cell lines (e.g., cancer vs. normal) to assess selectivity .
- Structural analogs: Compare activity with derivatives (e.g., fluorinated or chlorinated variants) to isolate functional group contributions .
What spectroscopic techniques are critical for characterizing this compound’s structure and stability?
Level: Basic
Answer:
- ¹H/¹³C NMR: Assign peaks for the thienyl (δ 6.8–7.2 ppm), thiazole (δ 2.5–3.0 ppm for methyl groups), and ester carbonyl (δ 170–175 ppm) .
- FT-IR: Confirm amide (1650–1680 cm⁻¹) and ester (1730–1760 cm⁻¹) functionalities .
- Stability testing: Monitor degradation via accelerated thermal studies (40–60°C) and track ester hydrolysis using LC-MS .
How can computational modeling predict this compound’s reactivity or binding affinity?
Level: Advanced
Answer:
- DFT calculations: Model electron density distribution to identify nucleophilic/electrophilic sites (e.g., thiazole nitrogen vs. ester carbonyl) .
- Molecular docking: Simulate interactions with biological targets (e.g., kinases or bacterial enzymes) using software like AutoDock Vina. Focus on the chloro-thienyl moiety’s role in hydrophobic binding .
- ADMET prediction: Use tools like SwissADME to estimate bioavailability, metabolic pathways, and potential toxicity .
What experimental design principles apply to optimizing this compound’s solubility for in vivo studies?
Level: Advanced
Answer:
- Co-solvent systems: Test mixtures of PEG-400, ethanol, and water to enhance aqueous solubility without precipitation .
- Salt formation: Screen counterions (e.g., HCl or sodium salts) to improve crystallinity and dissolution rates .
- Micellar encapsulation: Use surfactants (e.g., Tween-80) in pharmacokinetic studies to mimic physiological conditions .
How does the chloro-thienyl substituent influence this compound’s electronic properties compared to analogs?
Level: Advanced
Answer:
The 5-chloro-2-thienyl group introduces electron-withdrawing effects, altering:
- Reactivity: Enhanced electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrolysis or enzyme binding) .
- Optoelectronic properties: UV-Vis spectra show redshifted absorption (λmax ~280–320 nm) due to conjugation with the thiazole ring .
- SAR trends: Chlorine’s steric and electronic effects reduce metabolic clearance compared to methyl or methoxy analogs .
What strategies mitigate batch-to-batch variability during large-scale synthesis?
Level: Basic
Answer:
- Process Analytical Technology (PAT): Implement in-line FT-IR or Raman spectroscopy to monitor reaction progression in real time .
- Quality by Design (QbD): Define critical process parameters (CPPs) like pH, temperature, and stirring rate using factorial design experiments .
- Purification protocols: Standardize recrystallization solvents (e.g., ethanol/water mixtures) to ensure consistent crystal morphology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
